

An In-Depth Technical Guide to 1,3-Diisopropenylbenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diisopropenylbenzene

Cat. No.: B1663925

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of **1,3-Diisopropenylbenzene** (m-DIPEB), a key monomer in the synthesis of advanced polymers. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's fundamental properties, synthesis protocols, and its burgeoning applications in materials science, including its potential relevance in drug delivery systems.

Core Molecular and Physical Properties

1,3-Diisopropenylbenzene is an aromatic hydrocarbon characterized by a benzene ring substituted with two isopropenyl groups at the meta positions. This structure imparts a high degree of reactivity, making it a valuable crosslinking agent and monomer in various polymerization reactions.

Molecular Formula: C₁₂H₁₄[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 158.24 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

The key physicochemical properties of **1,3-Diisopropenylbenzene** are summarized in the table below, providing a ready reference for experimental design and implementation.

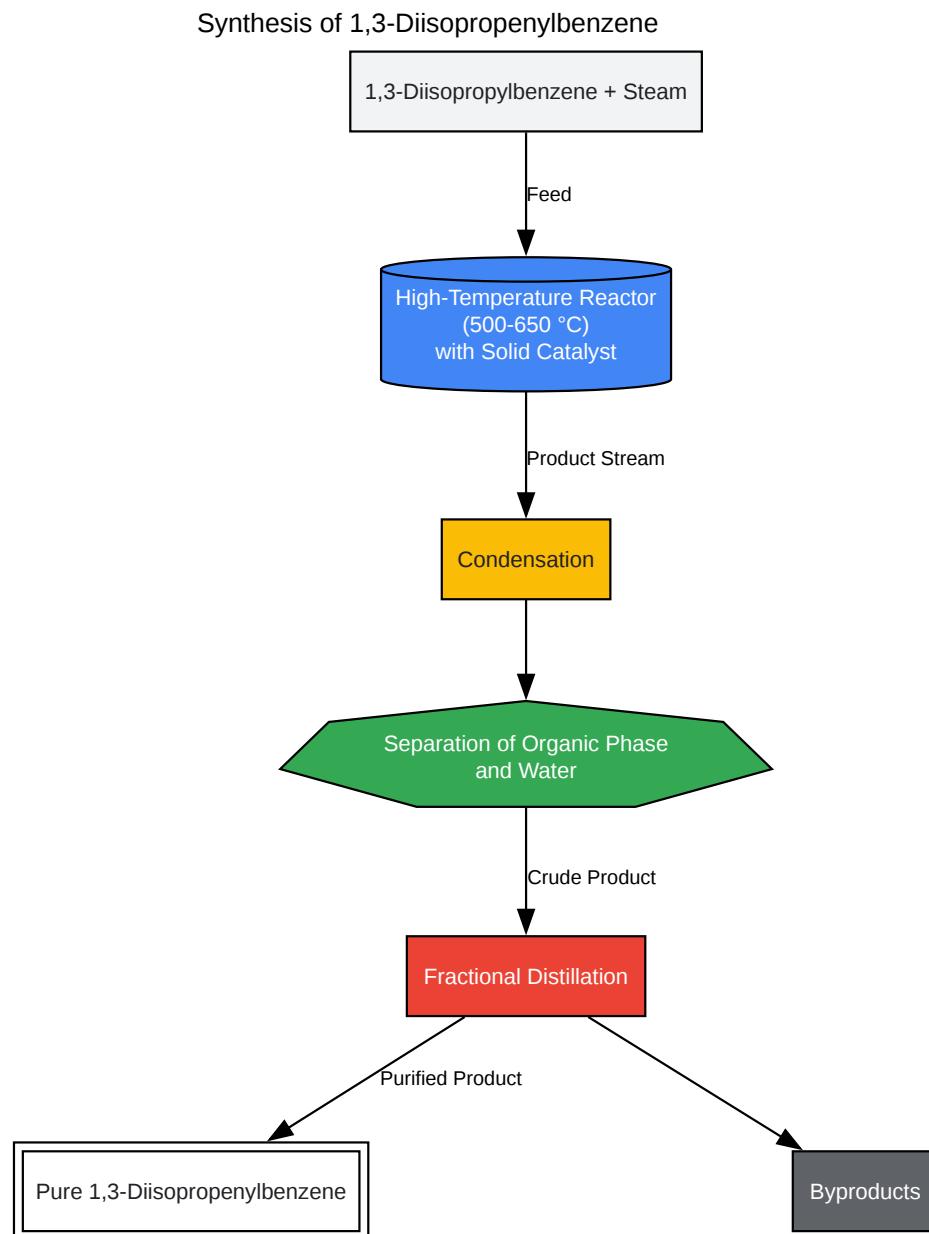
Property	Value	Source
IUPAC Name	1,3-bis(prop-1-en-2-yl)benzene	PubChem
CAS Number	3748-13-8	[1] [2]
Physical State	Colorless to light yellow liquid	Tokyo Chemical Industry Co., Ltd.
Boiling Point	231 °C (lit.)	ChemicalBook
Density	0.925 g/mL at 25 °C (lit.)	ChemicalBook
Refractive Index (n ₂₀ /D)	1.556 (lit.)	ChemicalBook
Flash Point	91.1 °C	Chemsric
Solubility	Insoluble in water	Tokyo Chemical Industry Co., Ltd.

Synthesis of 1,3-Diisopropenylbenzene

The primary industrial route for the synthesis of **1,3-Diisopropenylbenzene** involves the dehydrogenation of 1,3-diisopropylbenzene.[\[4\]](#) This process typically occurs at high temperatures in the gas phase, in the presence of steam and a solid catalyst.

Experimental Protocol: Dehydrogenation of 1,3-Diisopropylbenzene

This protocol outlines the general procedure for the synthesis of **1,3-Diisopropenylbenzene** via the dehydrogenation of 1,3-diisopropylbenzene.


Materials:

- 1,3-diisopropylbenzene
- Solid catalyst (commonly composed of an iron compound, a potassium compound, and a magnesium compound)
- Steam generator

- High-temperature tube reactor
- Condensation and collection apparatus
- Purification setup (e.g., distillation column)

Procedure:

- Catalyst Preparation and Reactor Setup: The solid catalyst is packed into a high-temperature tube reactor. The reactor is then heated to the target reaction temperature, typically between 500-650 °C.
- Introduction of Reactants: A feed stream of 1,3-diisopropylbenzene and steam is introduced into the heated reactor. The weight ratio of steam to diisopropylbenzene is a critical parameter and is carefully controlled.
- Dehydrogenation Reaction: The gaseous mixture passes over the catalyst bed, where the dehydrogenation of the isopropyl groups to isopropenyl groups occurs.
- Product Condensation and Collection: The product stream exiting the reactor is cooled to condense the organic components, separating them from the steam and any gaseous byproducts.
- Purification: The crude product, containing **1,3-Diisopropenylbenzene**, unreacted 1,3-diisopropylbenzene, and various byproducts, is purified, typically by fractional distillation, to isolate the high-purity **1,3-Diisopropenylbenzene**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **1,3-Diisopropenylbenzene** via Dehydrogenation.

Applications in Polymer Chemistry and Materials Science

The two isopropenyl groups of **1,3-Diisopropenylbenzene** allow it to act as a versatile monomer and an effective crosslinking agent in the production of a variety of polymers.

Anionic Polymerization

1,3-Diisopropenylbenzene can undergo anionic polymerization to produce polymers with a range of properties. The reactivity of the two double bonds can differ, allowing for the formation of linear polymers with pendant double bonds at low conversions, which can then be used for further grafting reactions.

Inverse Vulcanization and Sulfur-Rich Polymers

A significant application of **1,3-Diisopropenylbenzene** is in inverse vulcanization, a process where elemental sulfur is copolymerized with an organic crosslinker. This reaction produces high-sulfur-content polymers, known as poly(sulfur-random-**1,3-diisopropenylbenzene**) (poly(S-r-DIB)). These materials have unique optical and electrochemical properties and are being explored for applications in infrared optics and energy storage.

Supramolecular Polymers and Modified Resins

1,3-Diisopropenylbenzene is also utilized in the preparation of supramolecular polymers and as a crosslinking agent to modify polyvinyl chloride (PVC) resins. The introduction of this monomer can enhance the thermal stability and mechanical strength of the resulting materials.

Relevance in Drug Development

While direct applications of **1,3-Diisopropenylbenzene** in drug formulations are not prevalent, its role as a crosslinking agent in polymer synthesis is of interest to the field of drug delivery. The creation of novel polymer architectures, such as hydrogels and nanoparticles, often relies on crosslinking agents to control the release kinetics of encapsulated therapeutic agents. The unique properties of polymers derived from **1,3-Diisopropenylbenzene** may offer new avenues for the design of advanced drug delivery systems. Further research is warranted to explore the potential of these materials in controlled release and targeted drug delivery applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 1,3-DIISOPROPENYLBENZENE synthesis - chemicalbook [chemicalbook.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. JP2000327596A - Dehydrogenation of diisopropylbenzene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,3-Diisopropenylbenzene: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663925#molecular-weight-and-formula-of-1-3-diisopropenylbenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com